N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probe for Glutathione Detection
- A fluorescent probe based on a similar pyrazoline compound was developed for sensitive and selective detection of glutathione, a crucial antioxidant in biological systems. This probe can be used in living cells and serum, demonstrating its potential for biomedical research and diagnostics (Wang et al., 2013).
Anti-inflammatory and Anticancer Properties
- Celecoxib derivatives, which have a structural resemblance, were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in various biological activities, highlighting their potential in drug discovery (Küçükgüzel et al., 2013).
Cytotoxicity and Tumor Specificity
- A series of benzenesulfonamides, structurally similar to the compound , demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors. This indicates their relevance in the development of new anticancer therapies (Gul et al., 2016).
Pharmaceutical Intermediates Synthesis
- The compound was used as an electrophilic cyanation reagent for the synthesis of various benzonitriles, serving as an efficient method in the production of pharmaceutical intermediates (Anbarasan et al., 2011).
Metallophthalocyanines Synthesis
- Novel metallophthalocyanines containing pyrazole moieties were synthesized and characterized. These compounds have potential applications in materials science due to their electrochemical properties (Ertem et al., 2017).
Potential in Cancer Imaging
- Radiolabeled pyrazole derivatives were synthesized for imaging COX enzymes in cancer research, although their suitability as biomarkers requires further investigation (Fujisaki et al., 2005).
Antibreast Cancer Agent
- A pyrazoline derivative was synthesized and its potential as an anti-breast cancer agent was investigated through molecular docking studies. This highlights its potential application in the development of new cancer therapies (Putri et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell excitability due to the activation of GIRK channels . This can have various effects depending on the specific physiological context.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-15-7-9-18(10-8-15)29(26,27)22-20-13-19(16-5-3-2-4-6-16)21-23(20)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCQLJCDFGRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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